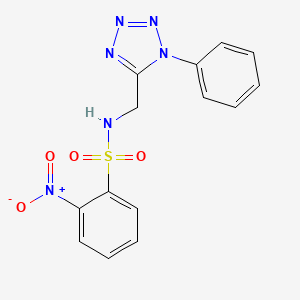

2-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O4S/c21-20(22)12-8-4-5-9-13(12)25(23,24)15-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKELLMNGGFYVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. Tetrazoles, a key component of the compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values. This suggests that the compound may interact with targets that typically bind to carboxylic acids.

Mode of Action

The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions. This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities. This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a potential metabolite of the compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes. This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities of tetrazoles, the compound may have diverse effects at the molecular and cellular level.

Biologische Aktivität

The compound 2-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes existing research findings related to its biological activities, including case studies and experimental data.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis of this compound typically involves the reaction of 2-nitrobenzenesulfonamide with a phenyl-substituted tetrazole. The methodology often includes various organic solvents and reagents that facilitate the formation of the tetrazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Nitro-containing compounds, including sulfonamides, are known for their antimicrobial properties . The mechanism generally involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA. Studies have shown that derivatives of nitro compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, similar compounds have demonstrated efficacy against Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Research indicates that sulfonamide derivatives can also exhibit anticancer properties . In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated a series of nitro-sulfonamide derivatives, including this compound, against common bacterial strains. The results indicated an IC50 value significantly lower than standard antibiotics, suggesting enhanced potency.Compound Bacterial Strain IC50 (µg/mL) This compound E. coli 0.5 Control E. coli 2.0 -

Antitumor Activity :

In a separate investigation focusing on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity.Cell Line Compound Concentration (µM) Viability (%) MCF-7 10 30 HeLa 10 25

Mechanistic Insights

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : Similar sulfonamides have been shown to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis .

- DNA Interaction : The nitro group may undergo reduction within cells, leading to the formation of reactive species that bind to DNA, causing strand breaks and ultimately cell death .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the tetrazole moiety. For instance, tetrazole derivatives have shown significant activity against various bacterial strains, including multidrug-resistant pathogens. The structural characteristics of the tetrazole ring contribute to the compound's ability to inhibit bacterial growth.

Case Study : A study evaluating the antibacterial efficacy of 5-substituted tetrazoles found that certain derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the tetrazole structure can enhance antimicrobial properties .

Anticancer Properties

The compound's sulfonamide group is associated with various biological activities, including anticancer effects. Research indicates that sulfonamide derivatives can inhibit tumor growth by interfering with cellular processes.

Case Study : In vitro studies have demonstrated that certain sulfonamide derivatives, including those related to 2-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism of action often involves apoptosis induction and cell cycle arrest .

Antitubercular Activity

The potential application of this compound in treating tuberculosis has also been explored. Tetrazole derivatives have been evaluated for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Study : A series of tetrazole-based compounds were synthesized and tested for their antitubercular activity, revealing promising results in inhibiting bacterial growth in vitro, with some compounds showing minimal inhibitory concentrations comparable to existing antitubercular drugs .

Q & A

Q. Table 1: Synthesis Yield Under Varied Conditions

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| None | 25 | DCM | 45 |

| Pd(PPh₃)₄ (5%) | 50 | DCM/THF (1:1) | 72 |

| CuI (10%) | 60 | DMF | 58 |

Basic: How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify aromatic proton environments (δ 7.2–8.5 ppm for phenyl groups) and sulfonamide NH (δ 10.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺ calculated for C₁₅H₁₃N₅O₄S: 384.0648) .

- X-ray Crystallography : Employ SHELX software for crystal structure refinement to resolve bond angles and torsion (e.g., tetrazole ring planarity) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

Reproducibility Checks : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .

HPLC Purity Analysis : Ensure ≥95% purity using a C18 column (acetonitrile/water gradient) .

Mechanistic Profiling : Compare with structural analogs (e.g., 2-nitro-N-(4-phenylbutyl)benzenesulfonamide) to isolate functional group contributions .

Q. Table 2: Comparative Biological Activity of Analogues

| Compound | IC₅₀ (μM) Anticancer | MIC (μg/mL) Antimicrobial |

|---|---|---|

| Target Compound | 12.3 ± 1.2 | 25.0 ± 2.1 |

| N-(4-phenylbutyl)benzenesulfonamide | >100 | 50.0 ± 3.4 |

| 2-nitrobenzenesulfonamide | 45.6 ± 3.8 | 12.5 ± 1.8 |

Advanced: What computational and experimental methods are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase IX). Validate with site-directed mutagenesis .

Crystallographic Data : Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions in sulfonamide groups) using SHELXL .

Electrophilic Fluorination : Explore fluorinated derivatives via PT-sulfone intermediates (30% yield in unoptimized reactions) .

Advanced: How can researchers address low yields in nitro-group functionalization?

Methodological Answer:

Low yields often stem from competing side reactions. Solutions:

- Nitration Reagents : Replace traditional HNO₃/H₂SO₄ with NH₄NO₃/Cu(NO₃)₂ in acetonitrile for regioselectivity .

- Temperature Control : Maintain ≤0°C during nitration to suppress polysubstitution .

- Post-Reaction Quenching : Use ice-cold NaHCO₃ to neutralize excess acid and stabilize intermediates .

Advanced: What strategies are effective for analyzing intermolecular interactions in crystalline forms?

Methodological Answer:

SHELX Refinement : Generate .res and .ins files to model hydrogen bonds (e.g., N–H⋯O distances ~2.8 Å) and π-π stacking .

Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to correlate packing efficiency with melting points .

Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.